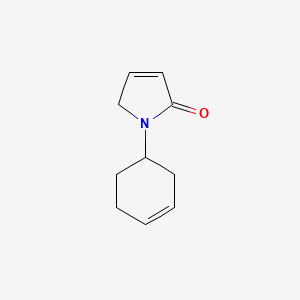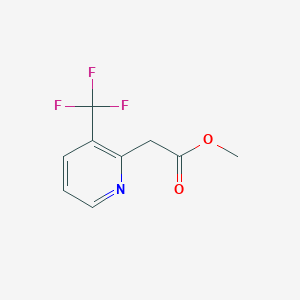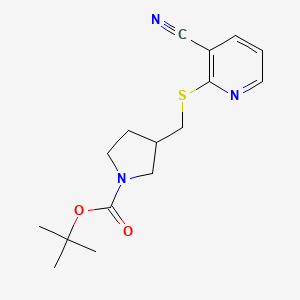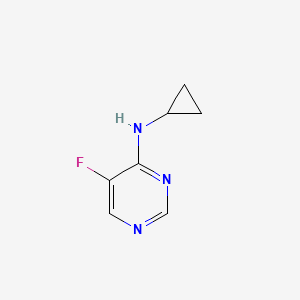
N-cyclopropyl-5-fluoropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-fluoropyrimidin-4-amine: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures (around 50°C) for approximately 25 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative.
Applications De Recherche Scientifique
N-cyclopropyl-5-fluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biological Research: It is used in the development of new drugs and in the study of enzyme inhibitors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-5-fluoropyrimidin-4-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and the substituents attached to it. The cyclopropyl group and fluorine atom may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
- N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Comparison: N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring. The presence of the cyclopropyl group and fluorine atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C7H8FN3 |
|---|---|
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
N-cyclopropyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C7H8FN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
Clé InChI |
KWQDATWRVGQWJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC=NC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


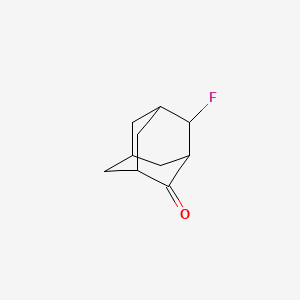
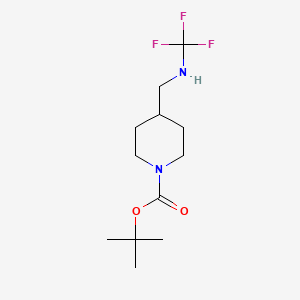
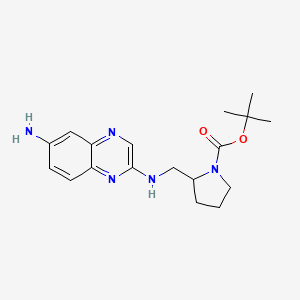
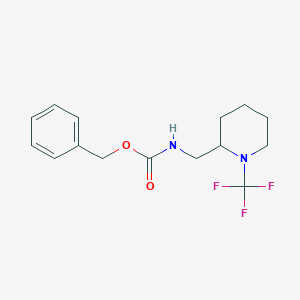
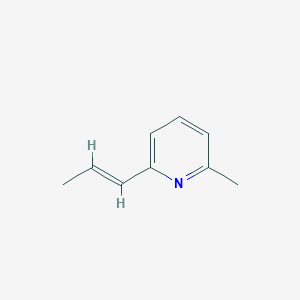
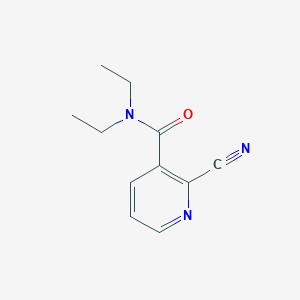
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
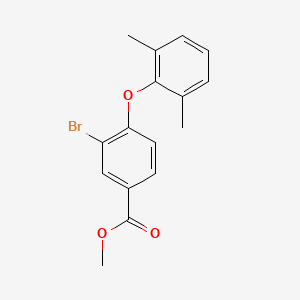
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
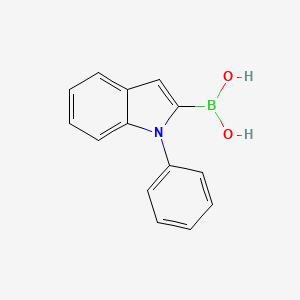
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
